

Spectroscopic Profile of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane: A Technical Guide

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Compound of Interest

Compound Name: 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organophosphorus compound **1-[Bromomethyl(ethoxy)phosphoryl]oxyethane**, also known as diethyl (bromomethyl)phosphonate. The information presented herein is intended to support research and development activities where this compound is of interest. Due to the limited availability of experimentally derived public data, this guide relies on predicted spectroscopic values based on the compound's structure and data from analogous molecules.

Compound Identification

Identifier	Value
Systematic Name	1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
Common Name	Diethyl (bromomethyl)phosphonate
CAS Number	66197-72-6
Molecular Formula	C ₅ H ₁₂ BrO ₃ P
Molecular Weight	231.03 g/mol
InChI Key	DOXOAUCOLUGCQX-UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **1-[Bromomethyl(ethoxy)phosphoryl]oxyethane**. Mass spectrometry (MS) data would be expected to show the molecular ion peak and fragmentation patterns consistent with the structure.

Table 1: Predicted ¹H NMR Data

Protons	Multiplicity	Coupling	Predicted Chemical Shift (δ) ppm
-CH ₂ Br	Doublet	² J(P,H)	Not specified
-OCH ₂ CH ₃	Multiplet	³ J(H,H), ³ J(P,H)	Not specified
-OCH ₂ CH ₃	Triplet	³ J(H,H)	Not specified

Prediction Source: Benchchem[[1](#)]

Table 2: Predicted ¹³C NMR Data

Carbon	Coupling to Phosphorus	Predicted Chemical Shift (δ) ppm
-CH ₂ Br	Yes	Not specified
-OCH ₂ CH ₃	Yes	Not specified
-OCH ₂ CH ₃	Yes	Not specified

Prediction Source: Benchchem[1]

Table 3: Predicted ³¹P NMR Data

Phosphorus	Predicted Chemical Shift (δ) ppm
P=O	Characteristic of a phosphonate ester

Prediction Source: Benchchem[1]

Table 4: Predicted IR Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)
P=O (phosphoryl stretch)	Strong absorbance
C-O-P linkages	Strong absorbance
C-H bonds	Strong absorbance

Prediction Source: Benchchem[1]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of liquid organophosphorus compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A small amount of **1-[Bromomethyl(ethoxy)phosphoryl]oxyethane** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300-600 MHz for ^1H NMR) is used.
- **^1H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is conducted. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- **^{31}P NMR Acquisition:** A proton-decoupled ^{31}P NMR experiment is performed. ^{31}P is a sensitive nucleus, so spectra can be acquired relatively quickly. The chemical shifts are referenced to an external standard, typically 85% H_3PO_4 .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (for ^1H and ^{13}C) or the external standard (for ^{31}P).

Infrared (IR) Spectroscopy

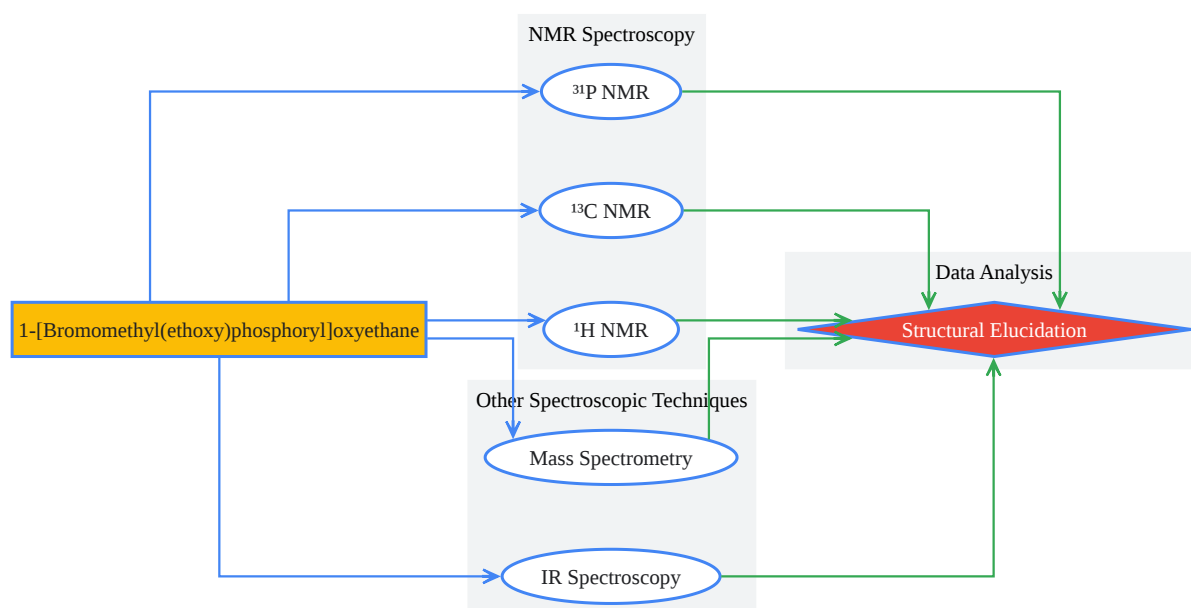
- **Sample Preparation:** As **1-[Bromomethyl(ethoxy)phosphoryl]oxyethane** is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.^[1]
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is acquired. A typical spectral range is 4000-400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction and Ionization:** For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques used for the characterization of a chemical compound like **1-[Bromomethyl(ethoxy)phosphoryl]oxyethane**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane | 66197-72-6 | Benchchem [benchchem.com]
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